Cas no 114969-90-3 (5-bromo-4-methoxy-pyrimidine-2-carbonitrile)
5-bromo-4-methoxy-pyrimidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinecarbonitrile, 5-bromo-4-methoxy-
- 5-bromo-4-methoxy-pyrimidine-2-carbonitrile
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- MDL: MFCD18642545
- Inchi: 1S/C6H4BrN3O/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3
- InChI Key: PRVINJSTGVSAEN-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C#N)N=C1OC
5-bromo-4-methoxy-pyrimidine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B418135-5mg |
5-Bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B418135-10mg |
5-Bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B418135-50mg |
5-Bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 50mg |
$ 340.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1053115-1G |
5-bromo-4-methoxy-pyrimidine-2-carbonitrile |
114969-90-3 | 97% | 1g |
$370 | 2024-07-21 | |
| Enamine | EN300-186859-1g |
5-bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 95% | 1g |
$1157.0 | 2023-09-18 | |
| Enamine | EN300-186859-5g |
5-bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 95% | 5g |
$3355.0 | 2023-09-18 | |
| Enamine | EN300-186859-10g |
5-bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 95% | 10g |
$4974.0 | 2023-09-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC317-1G |
5-bromo-4-methoxy-pyrimidine-2-carbonitrile |
114969-90-3 | 97% | 1g |
¥1980.00 | 2023-05-06 | |
| Enamine | EN300-186859-0.05g |
5-bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 95% | 0.05g |
$268.0 | 2023-09-18 | |
| Enamine | EN300-186859-0.1g |
5-bromo-4-methoxypyrimidine-2-carbonitrile |
114969-90-3 | 95% | 0.1g |
$400.0 | 2023-09-18 |
5-bromo-4-methoxy-pyrimidine-2-carbonitrile Suppliers
5-bromo-4-methoxy-pyrimidine-2-carbonitrile Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-bromo-4-methoxy-pyrimidine-2-carbonitrile
5-Bromo-4-Methoxy-Pyrimidine-2-Carbonitrile: A Comprehensive Overview
5-Bromo-4-methoxy-pyrimidine-2-carbonitrile, also known by its CAS number 114969-90-3, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5, a methoxy group at position 4, and a cyano group at position 2 makes this compound unique in terms of its chemical structure and reactivity.
The synthesis of 5-bromo-4-methoxy-pyrimidine-2-carbonitrile typically involves multi-step organic reactions, often starting from a pyrimidine derivative. The introduction of the bromine atom and methoxy group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These improvements are particularly relevant in the context of increasing demand for pyrimidine derivatives in pharmaceutical research.
One of the most notable applications of 5-bromo-4-methoxy-pyrimidine-2-carbonitrile is in the field of drug discovery. Pyrimidines are well-known for their ability to act as building blocks for various bioactive molecules. The bromine atom at position 5 provides a site for further functionalization, allowing chemists to explore diverse substitution patterns that could lead to novel therapeutic agents. For instance, recent studies have shown that derivatives of this compound exhibit potential anti-cancer properties by targeting specific enzymes involved in cell proliferation.
In addition to its role in pharmaceuticals, 5-bromo-4-methoxy-pyrimidine-2-carbonitrile has found applications in materials science. Its electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The cyano group at position 2 contributes to the compound's electron-withdrawing characteristics, which are desirable for certain electronic applications. Researchers have also explored its use as a precursor for constructing advanced materials with tailored optical and electrical properties.
The environmental impact of synthesizing and using 5-bromo-4-methoxy-pyrimidine-2-carbonitrile has been a topic of recent interest. As industries increasingly adopt green chemistry principles, there is a growing emphasis on developing sustainable methods for producing this compound. Innovations such as solvent-free reactions and catalytic recycling have shown promise in minimizing waste and reducing energy consumption during synthesis.
In conclusion, 5-bromo-4-methoxy-pyrimidine-2-carbonitrile, with its unique chemical structure and versatile reactivity, continues to be an important molecule in both academic research and industrial applications. Its role as a building block in drug discovery and materials science underscores its significance in advancing modern chemistry. As research progresses, we can expect even more innovative uses for this compound, further solidifying its place in the chemical landscape.
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